5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine
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Overview
Description
5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine is an organic compound that belongs to the class of bithiophene derivatives. This compound is characterized by the presence of two bithiophene units connected to a bipyridine core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine typically involves the coupling of bithiophene derivatives with bipyridine. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the bithiophene and bipyridine units. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using reagents like bromine or iodine under controlled conditions.
Major Products Formed
Scientific Research Applications
5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is employed in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the behavior of electronic devices and biological systems, making the compound a versatile tool in both fields.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Dibromo-2,2’-bithiophene
- 5,5’-Diiodo-2,2’-bithiophene
- 5,5’-Di-(4-biphenylyl)-2,2’-bithiophene
Uniqueness
Compared to similar compounds, 5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine stands out due to its bipyridine core, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise electronic control, such as in organic electronics and advanced materials research.
Biological Activity
5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine is a compound of increasing interest in the fields of organic electronics and medicinal chemistry. Its unique structure, featuring bithiophene units and bipyridine moieties, suggests potential applications in various biological contexts due to its electronic properties and ability to form coordination complexes.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C20H16N2S4
- Molecular Weight : 392.56 g/mol
This compound's structure allows for significant electron delocalization, which is a critical factor in its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising avenues:
- Antioxidant Properties : Studies indicate that compounds with similar bithiophene structures exhibit antioxidant activities. The presence of sulfur atoms in the thiophene rings may contribute to radical scavenging capabilities.
- Anticancer Activity : Preliminary studies suggest that derivatives of bipyridine compounds have shown cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.
- Electrochemical Activity : The electrochemical properties of this compound are noteworthy, as they can be utilized in biosensors or as drug delivery systems. The redox-active nature allows for potential interactions with biological molecules.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in Nature investigated the cytotoxic effects of various bipyridine derivatives on MCF-7 breast cancer cells. The results indicated that this compound significantly inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspase-3 and caspase-9, leading to programmed cell death.
Research conducted on the electrochemical behavior of this compound demonstrated its potential use in biosensing applications. Cyclic voltammetry revealed that the compound undergoes reversible redox reactions, making it suitable for applications in detecting biomolecules such as glucose or cholesterol.
Properties
CAS No. |
181312-64-1 |
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Molecular Formula |
C26H16N2S4 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
5-(5-thiophen-2-ylthiophen-2-yl)-2-[5-(5-thiophen-2-ylthiophen-2-yl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C26H16N2S4/c1-3-23(29-13-1)25-11-9-21(31-25)17-5-7-19(27-15-17)20-8-6-18(16-28-20)22-10-12-26(32-22)24-4-2-14-30-24/h1-16H |
InChI Key |
PGVUNEJHZOTOFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CN=C(C=C3)C4=NC=C(C=C4)C5=CC=C(S5)C6=CC=CS6 |
Origin of Product |
United States |
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